molecular formula C21H24FN3O5S B2910372 N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021074-65-6

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2910372
CAS No.: 1021074-65-6
M. Wt: 449.5
InChI Key: VUPPYTNJUBBKPX-UHFFFAOYSA-N
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Description

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine.

    Sulfonylation: The next step involves the sulfonylation of the piperazine derivative with a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Benzo[d][1,3]dioxole-5-carboxamide: The final step involves coupling the sulfonylated piperazine derivative with benzo[d][1,3]dioxole-5-carboxamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)piperazine: A simpler derivative that shares the piperazine and fluorophenyl moieties.

    Benzo[d][1,3]dioxole-5-carboxamide: The core structure without the piperazine and sulfonyl groups.

Uniqueness

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of functional groups, which confer specific biological activities and potential therapeutic applications. Its structure allows for interactions with multiple biological targets, making it a versatile compound in medicinal chemistry .

Biological Activity

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole core, a piperazine ring substituted with a fluorophenyl group, and a sulfonamide moiety. Its molecular formula is C21H24FN3O5SC_{21}H_{24}FN_3O_5S, with a molecular weight of approximately 441.50 g/mol.

1. Antibacterial Activity

Recent studies have shown that derivatives of sulfonamide compounds exhibit moderate to strong antibacterial effects. For instance, a study reported that compounds similar to this compound demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with IC50 values indicating their potency as antibacterial agents .

Bacterial StrainIC50 (µM)
Salmonella typhi12.5
Bacillus subtilis15.0
Escherichia coli25.0
Staphylococcus aureus30.0

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicated that it could inhibit the proliferation of several cancer cell lines. For example, in vitro assays revealed that the compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 20 to 50 µM .

Cell LineIC50 (µM)
MCF-725
A54930
HeLa40

3. Enzyme Inhibition

The inhibitory potential against key enzymes such as acetylcholinesterase (AChE) and urease has been investigated extensively. The compound showed strong inhibition of AChE, which is crucial for treating Alzheimer's disease. The IC50 values for AChE inhibition were reported to be around 0.5 µM, indicating high efficacy .

EnzymeIC50 (µM)
Acetylcholinesterase0.5
Urease2.0

Study on Antibacterial Properties

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, the synthesized derivatives including this compound were evaluated for their antibacterial activities against various strains . The results indicated that the compound exhibited notable activity against gram-positive bacteria compared to gram-negative strains.

Anticancer Efficacy Assessment

Another research conducted by Zhang et al. focused on the anticancer properties of this class of compounds. The study utilized MTS assays to assess cell viability across different cancer cell lines and found that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis .

Properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c22-17-3-5-18(6-4-17)24-9-11-25(12-10-24)31(27,28)13-1-8-23-21(26)16-2-7-19-20(14-16)30-15-29-19/h2-7,14H,1,8-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPPYTNJUBBKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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